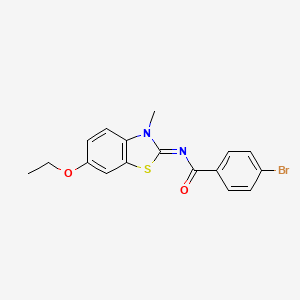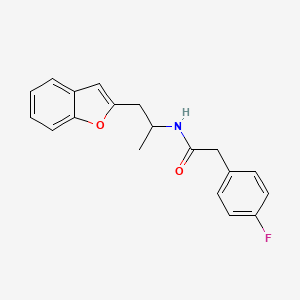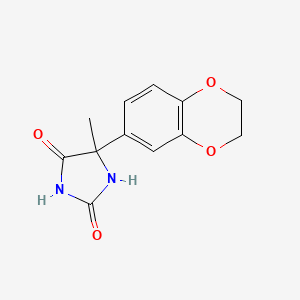
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a benzodioxin ring and an imidazolidine-2,4-dione group . These types of compounds are often involved in various biological activities and could be used in the development of new drugs .
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like X-ray diffraction . Density functional theory (DFT) calculations can also be used to predict the molecular geometry .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with enzymes or other biological molecules . These reactions can be influenced by factors like the presence of certain functional groups in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques, including IR, 1H NMR, and EI-MS . These techniques can provide information on the compound’s molecular weight, chemical formula, and other properties .科学的研究の応用
Antidiabetic and Antihyperglycemic Applications
A study highlighted the synthesis of benzimidazole-thiazolidinedione hybrids, showcasing their potent antidiabetic action. In vitro treatment on adipocytes showed increased mRNA expression of PPARγ and GLUT-4, proteins recognized as strategic targets in diabetes. The compounds exhibited robust antihyperglycemic action, suggesting their potential in insulin sensitization mechanisms (Gutiérrez-Hernández et al., 2019).
Antimicrobial Properties
Several studies have explored the antimicrobial activity of substituted imidazolidinediones and thioxoimidazolidinones. These compounds have been evaluated in vitro against various strains, indicating their potential in combating microbial infections. The antimicrobial properties extend to a range of derivatives, suggesting the versatility of this chemical framework in addressing different microbial challenges (Albuquerque et al., 1999).
Antiproliferative Effects
Research indicates the synthesis of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives showcasing antiproliferative activity against human cancer cell lines. The presence of a nitro group on the thiazolidinone moiety and the positioning of substituted aryl rings were crucial for the observed antiproliferative activity, suggesting these compounds' potential as therapeutic agents in cancer treatment (Chandrappa et al., 2008).
Electrochemical Applications
A study examined the electrochemical behavior of new hydantoin derivatives, including 5-benzylideneimidazolidine-2,4-dione variants. The research focused on their oxidation mechanisms, aiming to understand their biochemical actions better. This highlights the potential use of these compounds in electrochemical applications and their relevance in various biochemical pathways (Nosheen et al., 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-12(10(15)13-11(16)14-12)7-2-3-8-9(6-7)18-5-4-17-8/h2-3,6H,4-5H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNDMRZCZYOGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione | |
CAS RN |
301301-43-9 |
Source


|
| Record name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylthio)-3-(4-methoxyphenyl)-N-(o-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2643629.png)
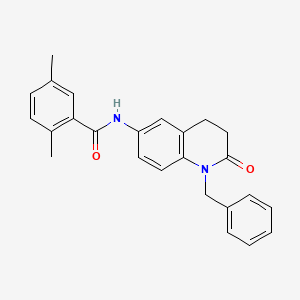
![4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2643632.png)
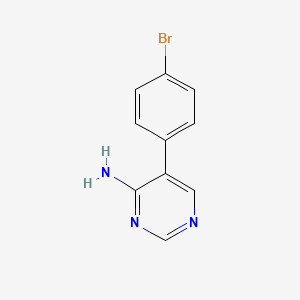

![4-Oxa-7-azaspiro[2.5]octan-8-one](/img/structure/B2643636.png)
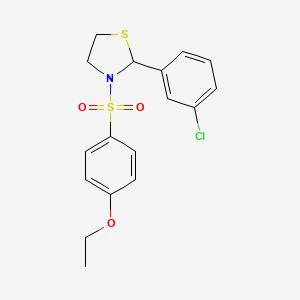
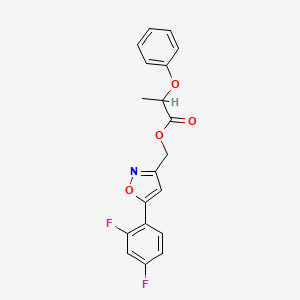
![8-(2-((2,3-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2643641.png)
![Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate](/img/structure/B2643643.png)
